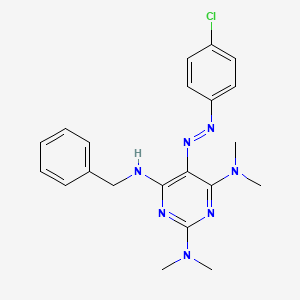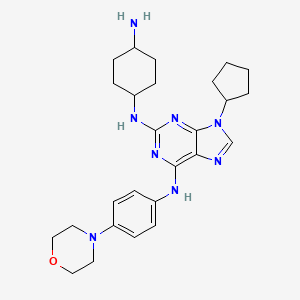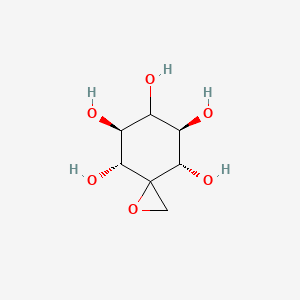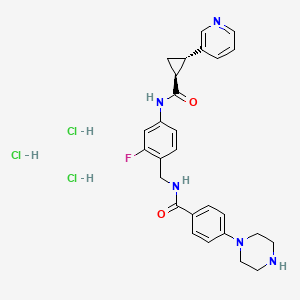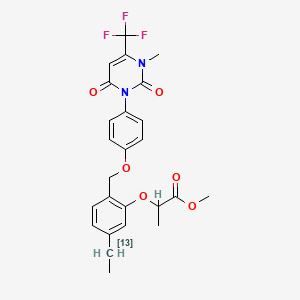
(+/-)-Benzfendizone-13C1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Benzfendizone-13C1 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a labeled version of Benzfendizone, where the carbon-13 isotope is incorporated into the molecular structure. The labeling with carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Benzfendizone-13C1 typically involves the incorporation of carbon-13 into the precursor molecules. This can be achieved through various synthetic routes, including:
Grignard Reaction: A common method where a carbon-13 labeled Grignard reagent reacts with a suitable electrophile to form the desired compound.
Carbon-13 Labeled Reagents: Utilizing commercially available carbon-13 labeled reagents in the synthesis process to ensure the incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(+/-)-Benzfendizone-13C1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(+/-)-Benzfendizone-13C1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (+/-)-Benzfendizone-13C1 involves its interaction with specific molecular targets. The carbon-13 labeling allows researchers to track the compound’s behavior in various environments. The pathways involved include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity.
Enzyme Interaction: It can act as a substrate or inhibitor for certain enzymes, affecting metabolic processes.
類似化合物との比較
Similar Compounds
Benzfendizone: The non-labeled version of the compound.
Carbon-13 Labeled Compounds: Other compounds labeled with carbon-13 for research purposes.
Uniqueness
(+/-)-Benzfendizone-13C1 is unique due to its specific labeling with carbon-13, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides detailed insights into molecular structures and dynamics that are not possible with non-labeled compounds.
特性
分子式 |
C25H25F3N2O6 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC名 |
methyl 2-[5-(113C)ethyl-2-[[4-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]methyl]phenoxy]propanoate |
InChI |
InChI=1S/C25H25F3N2O6/c1-5-16-6-7-17(20(12-16)36-15(2)23(32)34-4)14-35-19-10-8-18(9-11-19)30-22(31)13-21(25(26,27)28)29(3)24(30)33/h6-13,15H,5,14H2,1-4H3/i5+1 |
InChIキー |
LYPWWQLKWQNQKV-HOSYLAQJSA-N |
異性体SMILES |
C[13CH2]C1=CC(=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC(C)C(=O)OC |
正規SMILES |
CCC1=CC(=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)



